Benzyl 4-(cyclohex-3-en-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Benzyl 4-(cyclohex-3-en-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of a β-ketoester, aldehyde, and urea/thiourea. This compound features a benzyl ester group at position 5, a methyl group at position 6, and a cyclohex-3-en-1-yl substituent at position 2. The cyclohexene moiety distinguishes it from most DHPM derivatives, which typically bear aromatic substituents (e.g., phenyl, halophenyl) at this position.
Properties
IUPAC Name |
benzyl 4-cyclohex-3-en-1-yl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13-16(18(22)24-12-14-8-4-2-5-9-14)17(21-19(23)20-13)15-10-6-3-7-11-15/h2-6,8-9,15,17H,7,10-12H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGWQSNPHPQQMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2CCC=CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(cyclohex-3-en-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of a cyclohexenone derivative, followed by its condensation with a benzylamine derivative in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(cyclohex-3-en-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
Benzyl 4-(cyclohex-3-en-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of Benzyl 4-(cyclohex-3-en-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
DHPM derivatives vary primarily in substituents at positions 4 and 3. Below is a comparative analysis of key analogs:
Key Observations :
Substituent Effects on Bioactivity: Aromatic substituents (e.g., bromo-, chloro-, fluorophenyl) enhance cytotoxicity and thymidine phosphorylase (TP) inhibition. For example, methyl 4-(4-bromophenyl)-6-methyl-2-oxo-DHPM exhibits an IC₅₀ of 15.7 µM against cancer cells . Alicyclic substituents (e.g., cyclohexene) are rare but may improve membrane permeability due to increased lipophilicity. Fatty acid esters like (Z)-octadec-9-enyl derivatives show antitumor activity, suggesting that non-aromatic groups can retain efficacy .
Ester Group Influence :
- Benzyl esters (vs. methyl or ethyl) may enhance stability and bioavailability. For instance, benzyl 4-(4-fluorophenyl)-DHPM has a predicted boiling point of 471.1°C, indicating high thermal stability .
Antioxidant Activity: Furan-substituted DHPMs (e.g., benzyl 4-(furan-2-yl)-DHPM) exhibit radical scavenging activity (IC₅₀ = 0.6 mg/mL for compound 3c) .
Biological Activity
Benzyl 4-(cyclohex-3-en-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C19H22N2O3
- Molecular Weight: 326.4 g/mol
- IUPAC Name: Benzyl 4-cyclohex-3-en-1-yl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
The biological activity of this compound can be attributed to its structural features, which allow for interaction with various biological targets. Notably:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
- Antioxidant Activity: Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.
- Anti-inflammatory Effects: Research indicates that it may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Activity
The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays. The results showed that it has a moderate antioxidant capacity compared to standard antioxidants like ascorbic acid.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 50 |
| ABTS | 45 |
Anti-inflammatory Activity
In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Zhang et al. (2023) reported that the compound exhibited potent antibacterial activity against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development.
- Research on Antioxidant Properties : In a study by Kumar et al. (2024), the antioxidant effects were linked to the modulation of cellular signaling pathways involved in oxidative stress response.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
